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Introduction

4-lodophenylboronic acid is a versatile bifunctional organic compound that has become an
indispensable tool in modern organic synthesis. Featuring both a boronic acid moiety and an
iodine atom on a phenyl ring, it serves as a key building block for the construction of complex
molecular architectures. Its principal application lies in palladium-catalyzed cross-coupling
reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon
bond formation in the pharmaceutical, agrochemical, and materials science industries.[1][2]
This technical guide provides an in-depth overview of the chemical properties, reactivity, and
experimental applications of 4-iodophenylboronic acid.

Core Chemical and Physical Properties

4-lodophenylboronic acid is a white to off-white crystalline powder under standard conditions.
[1] Its stability and ease of handling make it a preferred reagent in many synthetic laboratories.
[1] The presence of both the iodo and boronic acid groups provides two distinct points of
reactivity, allowing for sequential and diverse functionalization.

Quantitative Data Summary

The key physical and chemical properties of 4-iodophenylboronic acid are summarized in the
table below for easy reference.
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Property Value Source(s)

IUPAC Name (4-iodophenyl)boronic acid [3114]

p-lodophenylboronic acid, 4-
Synonyms o [51[6]
lodobenzeneboronic acid

CAS Number 5122-99-6 [11051[7]

Molecular Formula CeHeBIO2 [1][5]

Molecular Weight 247.83 g/mol [11151[7]

Appearance White to off-white crystalline o
powder

Melting Point 326-330 °C (lit.) [61[71[8]

pKa ~8.5 (estimated)

Solubility Mixes with water (25 g/L) [9]

Note on pKa: The experimental pKa of unsubstituted phenylboronic acid is approximately 8.8.
The iodine atom at the para position is weakly electron-withdrawing, which is expected to
slightly increase the acidity of the boronic acid, resulting in a slightly lower pKa.

Reactivity and Applications

The utility of 4-iodophenylboronic acid stems from its dual reactivity. It is a cornerstone
reagent for synthesizing substituted biphenyls, styrenes, and polyolefins.[10]

Key Chemical Reactions

o Suzuki-Miyaura Coupling: This is the most prominent application, where the boronic acid
group couples with an aryl or vinyl halide/triflate. The iodo- group on the same molecule
makes it an excellent coupling partner itself for a subsequent reaction.[1][2]

o Copper-Mediated Fluoroalkylation: The boronic acid moiety can be displaced in copper-
mediated reactions.[7]
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» Oxidative Hydroxylation: Under copper catalysis, the boronic acid can be converted to a
hydroxyl group, providing a route to 4-iodophenol.[7]

e Domino Heck/Suzuki Reactions: The iodo- group can participate in Heck reactions, followed
by a Suzuki coupling of the boronic acid in a one-pot sequence.[7][11]

» Radical Additions: Manganese triacetate can mediate the radical addition of the arylboronic
acid to alkenes.[8][11]

The relationship between the structure of 4-iodophenylboronic acid and its primary
applications is illustrated below.

Structure-Reactivity-Application Relationship

Chemical Structure

Chemical Reactivity

Primary Application

it I lodo Group (Ar-l) | -
| Boronic Acid Group (Ar-B(OH)2) | | Key Reactions Oxidative Addition (Pd%) | | Enables C-C Bond Formation

Suzuki-Miyaura Cross-Coupling  Synthesis of Biaryls & Complex Molecules

Click to download full resolution via product page

Caption: Relationship between functional groups and synthetic utility.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three main steps:
oxidative addition, transmetalation, and reductive elimination.[10][12] When 4-
iodophenylboronic acid acts as the nucleophilic partner, it must first be activated by a base to
form a more reactive boronate species.
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Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
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Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols
for the synthesis of 4-iodophenylboronic acid and its subsequent use in a Suzuki-Miyaura
coupling reaction.

Protocol 1: Synthesis of 4-lodophenylboronic Acid via
Lithiation

This protocol is adapted from established procedures for synthesizing arylboronic acids from
dihaloarenes.[13]

Materials:

1,4-Diiodobenzene (3.30 g, 10.0 mmol)

n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol)

Triisopropyl borate (2.9 mL, 13.0 mmol)

Anhydrous diethyl ether (50 mL)

1 M Hydrochloric acid (as needed)

1 M Sodium hydroxide (as needed)

Ethyl acetate

Saturated brine solution

Anhydrous magnesium sulfate

Procedure:

e Reaction Setup: Equip a dry 100 mL three-necked round-bottom flask with a magnetic stir
bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of
nitrogen and allow it to cool to room temperature.
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Initial Solution: Add 1,4-diiodobenzene and anhydrous diethyl ether to the flask. Cool the
resulting solution to -78 °C using a dry ice/acetone bath.

Lithiation: Add n-butyllithium dropwise from the dropping funnel over 20 minutes, maintaining
the temperature at -78 °C. Stir the mixture for an additional 2 hours at this temperature.

Borylation: Add triisopropyl borate dropwise to the reaction mixture, ensuring the
temperature remains below -65 °C. After the addition is complete, remove the cooling bath
and allow the mixture to warm to room temperature overnight with continuous stirring.

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by
slowly adding 1 M HCI until the aqueous layer is acidic (pH ~2). Transfer the mixture to a
separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

Purification: Wash the combined organic layers with saturated brine, dry over anhydrous
magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude
product.

Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., water or
an ethanol/water mixture) to obtain pure 4-iodophenylboronic acid.

Protocol 2: General Suzuki-Miyaura Coupling with an
Aryl Bromide

This procedure provides a starting point for the coupling of 4-iodophenylboronic acid with an

aryl bromide. Optimization of the catalyst, base, and solvent may be required for specific

substrates.

Materials:

Aryl bromide (1.0 mmol, 1.0 equiv)
4-lodophenylboronic acid (1.2 mmol, 1.2 equiv)
Palladium catalyst (e.g., Pd(PPhs)s4, 1-3 mol%)

Base (e.g., K2COs or K3zPQOas, 2.0 mmol, 2.0 equiv)
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+ Degassed solvent (e.g., 1,4-dioxane/water 4:1, 6 mL)

Experimental Workflow Diagram:

Experimental Workflow for Suzuki Coupling

(purify_node) (1. Combine Reactants)

Add Aryl Bromide (1 eq), 1

4-lodophenylboronic Acid (1.2 eq),
and Base (2 eq) to a Schlenk flask.

Evacuate and backfill
the flask with an inert
gas (N2 or Ar) 3 times.

2. Degas System

Add Pd catalyst (1-3 mol%) .
| and degassed solvent. %, IRt RS

Heat the mixture at 80-100 °C.
Monitor progress by TLC or LC-MS.I] (5' Workup)

6. Purification

and extract with an organic solven

Cool to RT, dilute with water,
t
(e.g., Ethyl Acetate).

and purify the crude product
by column chromatography.
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Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

Procedure:

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide
(2.0 mmol), 4-iodophenylboronic acid (1.2 mmol), and the base (2.0 mmol).

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or
argon). Repeat this cycle three times.

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium
catalyst (e.g., Pd(PPhs)s, 0.02 mmol, 2 mol%). Then, add the degassed solvent system via
syringe.

Heating: Place the flask in a preheated oil bath at the desired temperature (typically 80-100
°C) and stir vigorously.

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with
water and transfer to a separatory funnel. Extract the aqueous layer with an appropriate
organic solvent (e.g., ethyl acetate, 3 x 20 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting
crude residue by flash column chromatography on silica gel to yield the desired biaryl
product.

Safety and Handling

4-lodophenylboronic acid is considered a hazardous substance.[9] It is harmful if swallowed

and causes skin and serious eye irritation.[14][15] It may also cause respiratory irritation.[14]

Precautionary Measures:
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o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.[7][14] Use a dust mask (e.g., N95) when handling the powder.[7][14]

e Handling: Use in a well-ventilated area, preferably a fume hood.[9] Avoid generating dust.[9]
Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry place. The compound is considered
stable under normal conditions but should be kept away from strong oxidizing agents.[9]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety
information before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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